![molecular formula C11H7BrClF2NO3S2 B4720715 5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide
Overview
Description
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This chemical compound is commonly known as BCS-1, and it has been found to exhibit promising pharmacological properties, making it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of BCS-1 involves its ability to bind to the active site of target enzymes, inhibiting their activity. This results in a reduction in the levels of their downstream targets, which can have significant physiological effects. BCS-1 has also been found to exhibit anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and physiological effects:
BCS-1 has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase and metalloproteinases, as well as anti-inflammatory properties. These effects make BCS-1 a valuable tool for studying the role of these enzymes in disease states and for developing new drugs that target them.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BCS-1 in lab experiments is its potency and selectivity for target enzymes. This allows for precise manipulation of enzyme activity and downstream effects. However, one of the limitations of using BCS-1 is its potential toxicity and off-target effects, which must be carefully monitored and controlled.
Future Directions
There are several future directions for the study of BCS-1, including:
1. Developing new drugs that target carbonic anhydrase and metalloproteinases using BCS-1 as a lead compound.
2. Studying the role of BCS-1 in various disease states, including cancer and inflammatory diseases.
3. Investigating the potential of BCS-1 as a therapeutic agent for these diseases.
4. Developing new methods for the synthesis of BCS-1 and related compounds to improve yield and purity.
5. Exploring the potential of BCS-1 as a tool for studying enzyme kinetics and structure-function relationships.
Scientific Research Applications
BCS-1 has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. This makes BCS-1 a valuable tool for studying the role of these enzymes in disease states and for developing new drugs that target them.
properties
IUPAC Name |
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF2NO3S2/c12-9-3-4-10(20-9)21(17,18)16-6-1-2-8(7(13)5-6)19-11(14)15/h1-5,11,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZEDGSZJAMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Br)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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